2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol
Overview
Description
2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C11H16ClN3O It is a heterocyclic compound containing a piperazine ring substituted with a chloropyridinyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloropyridinyl group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: The major products include 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)acetaldehyde or 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)acetic acid.
Reduction: The major product is 2-(4-(6-Aminopyridin-2-yl)piperazin-1-yl)ethanol.
Substitution: The major products depend on the nucleophile used, such as 2-(4-(6-Aminopyridin-2-yl)piperazin-1-yl)ethanol when using an amine.
Scientific Research Applications
2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperazine and chloropyridinyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Chloropyridin-2-yl)piperazin-1-yl)ethanol
- 2-(4-(4-Chloropyridin-2-yl)piperazin-1-yl)ethanol
- 2-(4-(6-Fluoropyridin-2-yl)piperazin-1-yl)ethanol
Uniqueness
2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different pharmacological profiles and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-[4-(6-chloropyridin-2-yl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c12-10-2-1-3-11(13-10)15-6-4-14(5-7-15)8-9-16/h1-3,16H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGLURXIYDZGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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